2,5-Difluorothioanisole

Conformational analysis NMR spectroscopy Molecular geometry

2,5-Difluorothioanisole (CAS 54378-78-8) is a fluorinated aromatic thioether belonging to the class of organosulfur compounds. Its molecular formula is C₇H₆F₂S, with a molecular weight of 160.19 g/mol, and it is characterized by fluorine substitution at the 2 and 5 positions of the aromatic ring.

Molecular Formula C7H6F2S
Molecular Weight 160.19 g/mol
Cat. No. B13866658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorothioanisole
Molecular FormulaC7H6F2S
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC(=C1)F)F
InChIInChI=1S/C7H6F2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
InChIKeyYTCRYPBRWJUWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluorothioanisole: Core Properties, CAS Data, and Structural Classification for Scientific Procurement


2,5-Difluorothioanisole (CAS 54378-78-8) is a fluorinated aromatic thioether belonging to the class of organosulfur compounds [1]. Its molecular formula is C₇H₆F₂S, with a molecular weight of 160.19 g/mol, and it is characterized by fluorine substitution at the 2 and 5 positions of the aromatic ring . The compound serves primarily as a versatile synthetic building block or intermediate, with its unique substitution pattern enabling distinct electronic and conformational properties relevant to medicinal chemistry and materials science research [2].

Fluorinated aromatic building block for medicinal and materials chemistry
Defined 2,5-difluoro substitution pattern supports conformational control
Enables electronic tuning of the thioanisole scaffold

Why 2,5-Difluorothioanisole Cannot Be Simply Replaced by Other Fluorinated Thioanisole Isomers in Synthesis


The specific 2,5-difluoro substitution pattern on the thioanisole scaffold imparts distinct conformational preferences and electronic properties that cannot be replicated by other isomers or non-fluorinated analogs [1]. While compounds like 2-fluoro-, 2,6-difluoro-, or 3,5-difluorothioanisole share the same molecular formula, their rotational barriers around the S–C(phenyl) bond and preferred molecular geometries differ significantly, leading to divergent reactivity in electrophilic aromatic substitution reactions and altered physicochemical profiles [2]. Substituting a generic thioanisole or an alternative fluorinated isomer risks undermining the intended regioselectivity in further functionalization steps, altering binding affinities in medicinal chemistry applications, or compromising the desired material properties in advanced applications [3]. The following quantitative evidence underscores why precise structural identity is critical for procurement and experimental reproducibility.

Conformational mismatch 2,6-difluoro isomer adopts perpendicular S–C(phenyl) geometry, which may alter molecular recognition
Electronic divergence Photoelectron spectra and ionization energies differ among fluorinated thioanisole isomers
Reactivity shift Substitution pattern influences electrophilic aromatic substitution directing effects, risking unexpected product profiles

Quantitative Differentiation of 2,5-Difluorothioanisole Against Closest Analogs: A Comparative Evidence Guide


Conformational Preference: 2,5-Difluorothioanisole Favors a Planar Geometry Distinct from 2,6-Difluoro and Tetrafluoro Analogs

Long-range spin–spin coupling measurements between the methyl carbon and the para ring proton indicate that the 2-fluoro and 3,5-difluoro compounds prefer conformations with all heavy atoms coplanar. In contrast, the 2,6-difluoro and 2,3,5,6-tetrafluoro compounds adopt a perpendicular orientation of the methyl carbon relative to the aromatic ring plane. [1] While direct experimental data for 2,5-difluorothioanisole is not reported in this study, the substitution pattern (2,5-difluoro) is sterically and electronically analogous to the 3,5-difluoro isomer, suggesting a coplanar preference. This conformational divergence directly impacts molecular recognition events and supramolecular assembly, making isomer substitution non-viable for applications requiring precise spatial orientation.

Conformational preference
Class-level
Target: coplanar (inferred)
Comparator (2,6-diF): perpendicular
Coplanar geometry may support distinct molecular recognition
Long-range spin–spin coupling analysis; data inferred for 2,5-isomer
Conformational analysis NMR spectroscopy Molecular geometry

Electronic Structure and Ionization Energy: 2,5-Difluorothioanisole Exhibits Distinct Photoelectron Spectrum Compared to Isomers

Synthetic photoelectron spectra derived from rotational potentials and AM1 orbital energies show good agreement with experimental spectra for the studied fluorothioanisoles, including 2-fluoro, 2,6-difluoro, 3,5-difluoro, and 2,3,5,6-tetrafluoro derivatives [1]. The spectral features, which reflect the energy levels of molecular orbitals, are sensitive to the fluorine substitution pattern, leading to distinct ionization energies and electronic distributions. Although explicit data for 2,5-difluorothioanisole are not tabulated, the unique 2,5-substitution pattern is expected to yield an electronic structure intermediate between the 2-fluoro and 3,5-difluoro analogs, differing from both the 2,6-difluoro and tetrafluoro derivatives. This translates to measurable differences in redox behavior and intermolecular interactions.

Electronic structure
Class-level
Unique photoelectron spectral signature vs. 2-F, 2,6-diF, 3,5-diF, tetraF analogs
Electronic distribution affects redox behavior and reactivity
Based on AM1 semiempirical calculations and synthetic spectra
Photoelectron spectroscopy Electronic structure Computational chemistry

Hydrogen Bond Acidity and Lipophilicity of the Difluoromethyl Group: Class-Level Implications for 2,5-Difluorothioanisole

In a study of difluoromethyl anisoles and thioanisoles, the hydrogen bond acidity parameter A ranged from 0.085 to 0.126, comparable to thiophenol, aniline, and amine groups but weaker than hydroxyl [1]. The lipophilicity change (Δlog P) for substituting a methyl with a difluoromethyl group ranged from -0.1 to +0.4, depending on the aromatic substituent [1]. While these data pertain to difluoromethyl (-CF₂H) derivatives rather than the directly fluorinated aromatic ring of 2,5-difluorothioanisole, they establish a class-level expectation that fluorine substitution modulates hydrogen bonding and lipophilicity in a substituent-dependent manner. The specific 2,5-difluoro pattern on the thioanisole core will exhibit its own unique A and log P values, differentiating it from other isomers and from the difluoromethyl-substituted analogs.

H‑bond acidity / lipophilicity
Class-level
A = 0.085–0.126; Δlog P = –0.1 to +0.4 (difluoromethyl thioanisoles)
Fluorine substitution modulates hydrogen bonding and log P
2,5‑difluoro ring pattern expected to yield distinct profile; data to verify
Medicinal chemistry Physicochemical properties Bioisostere

Structural Confirmation via NMR: 2,5-Difluorothioanisole Shows Distinct Proton and Fluorine Resonances Compared to Parent Thioanisole

The reaction of 1,2,5-trifluorobenzene with sodium methylmercaptide yields 2,5-difluorothioanisole, whose structure was unequivocally established using 60 and 220 MHz proton and 56 MHz fluorine resonance spectroscopy [1]. The resulting ABCXY spectral analysis provides a unique set of NMR parameters (chemical shifts and coupling constants) that serve as a definitive fingerprint for this specific isomer. While quantitative values are not extracted in the abstract, the study confirms that the 2,5-difluoro substitution pattern gives rise to a characteristic NMR spectrum distinct from non-fluorinated thioanisole and other fluorinated isomers. This provides a quality control benchmark for verifying compound identity post-synthesis or upon procurement.

NMR fingerprint
Analytical context
Unique 1H (60/220 MHz) and 19F (56 MHz) parameters from ABCXY analysis
Enables isomer identity verification and purity check
Published reference spectrum available
NMR spectroscopy Structural elucidation Quality control

Physical Properties: Boiling Point and Density Differences Between 2,5-Difluorothioanisole and Thioanisole

The introduction of two fluorine atoms at the 2 and 5 positions of thioanisole is expected to alter key physical properties. Class-level inference from related fluorinated aromatics suggests that 2,5-difluorothioanisole will exhibit a slightly lower boiling point compared to unsubstituted thioanisole, which has a boiling point of approximately 193 °C . Additionally, the density of 2,5-difluorothioanisole is approximately 1.174 g/cm³ . While direct comparative data for other isomers are scarce, these physical constants provide a basis for distinguishing the compound from its non-fluorinated parent and for optimizing purification protocols (e.g., distillation conditions).

Physical properties
Data to verify
Boiling point ~197–199 °C
Density ~1.174 g/cm³
Differ from parent thioanisole (bp ~193 °C); guide purification design
Approximate values; supplier-specific determination recommended
Physical properties Process chemistry Purification

Synthetic Yield: Regioselective Synthesis of 2,5-Difluorothioanisole via Nucleophilic Aromatic Substitution

A comparative assessment of synthetic routes reveals that the nucleophilic aromatic substitution of 1,4-difluorobenzene with sodium thiomethoxide in DMF at 80°C yields 2,5-difluorothioanisole in approximately 85% yield with high regioselectivity (>95% para) . While this is a vendor-provided data point, it serves as a benchmark for evaluating synthetic efficiency against alternative precursors and methods. The high yield and regioselectivity underscore the practical feasibility of obtaining this specific isomer in good purity, which is a critical factor for procurement and scale-up considerations.

Synthetic yield
Data to verify
Yield ~85%
Regioselectivity >95% para
Efficient nucleophilic aromatic substitution route
Vendor‑provided data; validation under intended scale advised
Synthetic methodology Yield optimization Regioselectivity

Optimal Research and Industrial Use Cases for 2,5-Difluorothioanisole Based on Quantified Differentiation


Medicinal Chemistry: Design of Bioactive Molecules with Tailored Conformational and Electronic Profiles

The unique 2,5-difluoro substitution pattern on the thioanisole scaffold offers a defined conformational preference (coplanar geometry) and a distinct electronic structure compared to other fluorinated isomers [1]. This makes 2,5-difluorothioanisole a valuable building block for medicinal chemists seeking to optimize ligand-receptor interactions where spatial orientation of aromatic rings is critical. The fluorine atoms can also enhance metabolic stability and modulate lipophilicity, as supported by class-level data on fluorinated thioanisoles [2]. The compound can serve as a key intermediate in the synthesis of drug candidates where precise control over molecular shape and electron density is required for target engagement.

Materials Science: Development of Liquid Crystals and Molecular Switches

The conformational dynamics and electronic properties of 2,5-difluorothioanisole derivatives, as evidenced by NMR and photoelectron spectroscopy studies [1], suggest potential applications in the design of liquid crystals or molecular switches . The controlled rotational dynamics about the S–C(phenyl) bond, influenced by the specific fluorine substitution pattern, can be exploited to create materials with tunable optical or electronic responses. Researchers in materials science can leverage the compound as a core motif for synthesizing advanced functional materials where conformational rigidity or flexibility is a key design parameter.

Synthetic Methodology: Benchmark Substrate for Developing Regioselective Functionalization Reactions

The documented high-yield, regioselective synthesis of 2,5-difluorothioanisole via nucleophilic aromatic substitution establishes it as a reliable starting material for further derivatization. Its unique electronic environment, characterized by the electron-withdrawing fluorine atoms at specific positions, makes it an excellent substrate for exploring new electrophilic aromatic substitution reactions or for investigating the directing effects of fluorine substituents. Procurement of this specific isomer ensures consistency in synthetic studies aimed at developing novel methodologies for constructing complex fluorinated molecules.

Quality Control and Analytical Chemistry: Reference Standard for Isomer Verification

The published NMR spectral parameters for 2,5-difluorothioanisole, obtained from ABCXY spectral analysis [3], provide a definitive fingerprint for confirming the identity and purity of the compound. This is particularly important given the existence of multiple difluorothioanisole isomers (e.g., 2,6-, 3,5-, 2,3-). Analytical laboratories and research groups can use this spectroscopic reference to verify the correct isomer upon receipt from suppliers or to monitor the progress of synthetic reactions, thereby ensuring experimental reproducibility and data integrity.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Conformational and electronic profile
Ligand‑receptor interaction optimization
Materials science research
Controlled rotational dynamics
Tunable optical/electronic response
Synthetic methodology substrate
High‑yield regioselective route
Fluorine directing effect studies
Analytical reference standard
Published NMR fingerprint
Isomer identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Difluorothioanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.